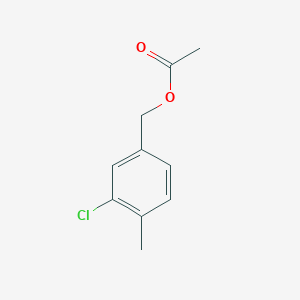
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a complex organic compound characterized by its multiple chlorine and fluorine atoms. This compound belongs to the quinoxaline family, which are heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the quinoxaline core: : This can be achieved by condensing 1,2-diamines with 1,2-diketones under acidic conditions.
Introduction of chlorine atoms: : Chlorination reactions are performed to introduce chlorine atoms at the 6 and 7 positions of the quinoxaline ring.
Introduction of the trifluoromethyl group: : This is typically achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Attachment of the trichlorophenoxy group: : This involves a substitution reaction where the trichlorophenoxy group is introduced at the 2 position of the quinoxaline ring.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions can significantly improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to reduce certain functional groups, altering the compound's properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions can vary widely depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: : It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple chlorine and fluorine atoms can influence its binding affinity and reactivity. The exact mechanism can vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is unique due to its specific arrangement of chlorine and fluorine atoms. Similar compounds include:
4,6-Dichloro-7-(2,4,5-trichlorophenoxy)-2-trifluoromethylbenzimidazole: : This compound has a similar structure but differs in the arrangement of chlorine atoms and the presence of a benzimidazole core instead of quinoxaline.
2,4,6-Trichlorophenoxyacetic acid: : This compound shares the trichlorophenoxy group but lacks the quinoxaline core and trifluoromethyl group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H4Cl5F3N2O/c16-5-1-8(19)12(9(20)2-5)26-14-13(15(21,22)23)24-10-3-6(17)7(18)4-11(10)25-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLMPIRXGPECEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H4Cl5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788971.png)


![8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2788974.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2788977.png)

![4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2788979.png)



![3-[2-(morpholine-4-carbonyl)phenyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2788987.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2788988.png)
